molecular formula C10H18O6S B14127490 Bis(2-hydroxyethyl) 3,3'-sulfanediyldipropanoate CAS No. 3789-39-7

Bis(2-hydroxyethyl) 3,3'-sulfanediyldipropanoate

Cat. No.: B14127490
CAS No.: 3789-39-7
M. Wt: 266.31 g/mol
InChI Key: FFRXKNAFQFRQDJ-UHFFFAOYSA-N
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Description

Propanoic acid,3,3’-thiobis-,bis(2-hydroxyethyl) ester is a chemical compound with the molecular formula C10H18O6S. It is an ester derivative of propanoic acid and contains a sulfur atom in its structure. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid,3,3’-thiobis-,bis(2-hydroxyethyl) ester typically involves the esterification of 3,3’-thiodipropionic acid with ethylene glycol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:

3,3’-Thiodipropionic acid+Ethylene glycolPropanoic acid,3,3’-thiobis-,bis(2-hydroxyethyl) ester+Water\text{3,3'-Thiodipropionic acid} + \text{Ethylene glycol} \rightarrow \text{Propanoic acid,3,3'-thiobis-,bis(2-hydroxyethyl) ester} + \text{Water} 3,3’-Thiodipropionic acid+Ethylene glycol→Propanoic acid,3,3’-thiobis-,bis(2-hydroxyethyl) ester+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to obtain a high yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid,3,3’-thiobis-,bis(2-hydroxyethyl) ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: New esters or amides, depending on the nucleophile used.

Scientific Research Applications

Propanoic acid,3,3’-thiobis-,bis(2-hydroxyethyl) ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug delivery agent.

    Industry: Utilized as an additive in lubricants and as a stabilizer in plastics to enhance their durability and resistance to degradation.

Mechanism of Action

The mechanism of action of Propanoic acid,3,3’-thiobis-,bis(2-hydroxyethyl) ester involves its ability to interact with molecular targets through its ester and sulfur functional groups. The sulfur atom can participate in redox reactions, while the ester groups can undergo hydrolysis to release active compounds. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid,3,3’-thiobis-,didodecyl ester
  • Propanoic acid,3,3’-thiobis-,dimethyl ester
  • Propanoic acid,3,3’-thiobis-,dioctadecyl ester

Uniqueness

Propanoic acid,3,3’-thiobis-,bis(2-hydroxyethyl) ester is unique due to its specific ester groups derived from ethylene glycol, which impart distinct chemical and physical properties. Compared to other similar compounds, it has a higher solubility in water and different reactivity patterns, making it suitable for specific applications in research and industry.

Properties

CAS No.

3789-39-7

Molecular Formula

C10H18O6S

Molecular Weight

266.31 g/mol

IUPAC Name

2-hydroxyethyl 3-[3-(2-hydroxyethoxy)-3-oxopropyl]sulfanylpropanoate

InChI

InChI=1S/C10H18O6S/c11-3-5-15-9(13)1-7-17-8-2-10(14)16-6-4-12/h11-12H,1-8H2

InChI Key

FFRXKNAFQFRQDJ-UHFFFAOYSA-N

Canonical SMILES

C(CSCCC(=O)OCCO)C(=O)OCCO

Origin of Product

United States

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